DE(ethyl)-alvameline

Description

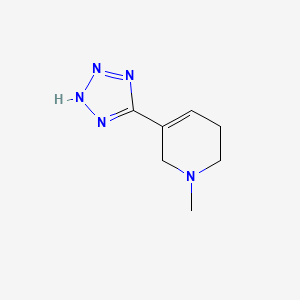

DE(ethyl)-alvameline (CID 9820835), also known as 5-(2-ethyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine, is a derivative of alvameline (Lu25-109), a muscarinic receptor modulator. Its molecular formula is C₈H₁₃N₅, with a SMILES notation of CCN1N=C(N=N1)C2=CCCNC2 and an InChIKey of KWCDFRUNFDIIQT-UHFFFAOYSA-N . The compound features a tetrazole ring substituted with an ethyl group and a tetrahydropyridine moiety, distinguishing it structurally from alvameline, which contains a methyl group in place of the ethyl substituent.

Properties

IUPAC Name |

1-methyl-5-(2H-tetrazol-5-yl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5/c1-12-4-2-3-6(5-12)7-8-10-11-9-7/h3H,2,4-5H2,1H3,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILLGJGQRHDRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221549-68-4 | |

| Record name | LU-31-126 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221549684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LU-31-126 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E03FKI7UTS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DE(ethyl)-alvameline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as alvameline and ethylating agents.

Ethylation Reaction: The key step involves the ethylation of alvameline. This can be achieved using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and yield. This involves:

Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Catalysts: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

DE(ethyl)-alvameline undergoes several types of chemical reactions:

Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in DMF with various nucleophiles.

Major Products

Oxidation: Formation of ethyl-alvameline oxides.

Reduction: Formation of reduced ethyl-alvameline derivatives.

Substitution: Formation of substituted alvameline derivatives depending on the nucleophile used.

Scientific Research Applications

DE(ethyl)-alvameline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its therapeutic potential in treating cognitive disorders and neurodegenerative diseases.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of DE(ethyl)-alvameline involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter systems, particularly acetylcholine receptors, enhancing cognitive function and potentially offering therapeutic benefits in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Clinical and Developmental Context

- Alvameline : Despite preclinical promise as a muscarinic modulator, it failed to show efficacy in Alzheimer’s trials, leading to discontinuation .

- This compound: Structural modifications aim to address alvameline’s shortcomings, such as metabolic instability or receptor selectivity.

- BQCA : Represents a next-generation approach with allosteric modulation, avoiding direct receptor agonism/antagonism pitfalls .

Biological Activity

DE(ethyl)-alvameline is a compound derived from alvameline, primarily recognized for its activity as a muscarinic receptor agonist. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative analysis with related compounds.

Overview of Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that play crucial roles in various physiological processes, including cognition, memory, and modulation of neurotransmitter release. There are five subtypes (M1 to M5), each with distinct functions and tissue distributions. The M1 receptor subtype is particularly implicated in cognitive functions and is a target for Alzheimer's disease therapies.

Biological Activity

This compound exhibits significant biological activity through its interaction with muscarinic receptors. Key findings include:

- Agonist Activity : this compound acts as an agonist at M1 and M2 receptor subtypes, enhancing synaptic transmission and potentially improving cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease.

- Selectivity : The compound shows selective binding affinity towards specific muscarinic receptor subtypes, which may lead to fewer side effects compared to non-selective agonists .

The mechanisms underlying the biological activity of this compound involve:

- Receptor Activation : Upon binding to muscarinic receptors, this compound induces conformational changes that activate intracellular signaling pathways. This activation can lead to increased phosphoinositide turnover and modulation of adenylate cyclase activity .

- Cognitive Enhancement : Studies suggest that this compound may improve cognitive functions by enhancing cholinergic signaling in the brain, particularly in regions associated with memory and learning .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other muscarinic receptor agonists reveals unique structural and functional properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Alvameline | Contains multiple nitrogen atoms | Known for broad muscarinic activity |

| Cevimeline | Selective M3 agonist | Developed specifically for dry mouth treatment |

| Milameline | Similar nitrogen framework | Exhibits selective action but less studied |

| Talsaclidine | Contains a similar core structure | Focused on cognitive enhancement |

| Xanomeline | Thiadiazole moiety present | Selective M1 receptor agonist |

This compound's unique combination of structural features enhances its potential selectivity for specific muscarinic receptor subtypes, indicating a promising therapeutic profile .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound as a therapeutic agent:

- Alzheimer's Disease Models : In preclinical models of Alzheimer's disease, this compound demonstrated improved cognitive performance and reduced amyloid plaque accumulation, suggesting potential neuroprotective effects .

- In Vitro Studies : Functional assays have shown that this compound enhances synaptic transmission in hippocampal slices, supporting its role as a cognitive enhancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.